molecular formula C20H36O4Si2 B13449511 1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone

1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone

Cat. No.: B13449511
M. Wt: 396.7 g/mol
InChI Key: VSEXTNRATPGFEF-UHFFFAOYSA-N
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Description

1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, silyl ether, and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to further reactions to introduce the ethanone moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ethanone group would yield an alcohol.

Scientific Research Applications

1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and silyl ether groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The ethanone group can undergo nucleophilic addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone is unique due to the combination of hydroxyl, silyl ether, and ethanone functional groups

Properties

Molecular Formula

C20H36O4Si2

Molecular Weight

396.7 g/mol

IUPAC Name

1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-6-hydroxyphenyl]ethanone

InChI

InChI=1S/C20H36O4Si2/c1-14(21)18-16(22)12-15(23-25(8,9)19(2,3)4)13-17(18)24-26(10,11)20(5,6)7/h12-13,22H,1-11H3

InChI Key

VSEXTNRATPGFEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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